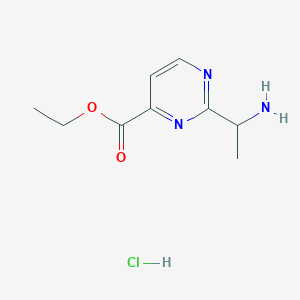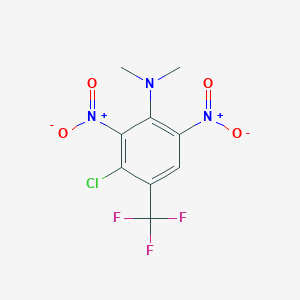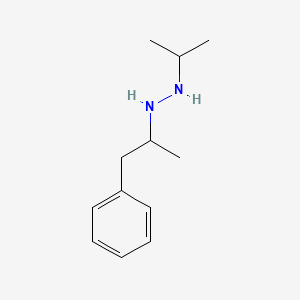![molecular formula C8H20N2O5 B14170457 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72906-07-1](/img/structure/B14170457.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where glycine and diethanolamine are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions[][3].
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives[][3].
Aplicaciones Científicas De Investigación
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in electrophoresis and chromatography to preserve enzyme activity.
Medicine: Utilized in the formulation of pharmaceuticals where pH control is crucial.
Industry: Applied in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism by which 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects involves its ability to act as a buffer. It stabilizes the pH of solutions by neutralizing acids and bases. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to maintain a stable pH environment, which is essential for various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar in structure but lacks the aminoacetic acid moiety.
Diethanolamine: Contains two hydroxyl groups but does not have the glycine component.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Similar buffering properties but includes a sulfonic acid group.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to act as an effective buffer over a wide pH range. Its structure provides both amino and hydroxyl functionalities, making it versatile in various chemical and biological applications .
Propiedades
Número CAS |
72906-07-1 |
|---|---|
Fórmula molecular |
C8H20N2O5 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
Clave InChI |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Números CAS relacionados |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)

![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
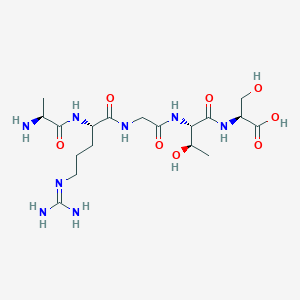
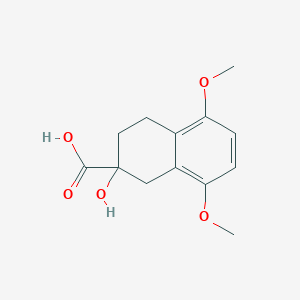


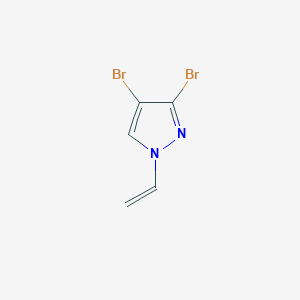
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
